molecular formula C22H18FN3O3S2 B2903767 N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252826-48-4

N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2903767
CAS No.: 1252826-48-4
M. Wt: 455.52
InChI Key: CESCXYWMDCYHBH-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 3-methoxyphenylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-17-4-2-3-14(11-17)12-26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-16-7-5-15(23)6-8-16/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESCXYWMDCYHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the 3-methoxybenzyl group and the 4-fluorophenyl group. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Impact of Heterocyclic Core

  • Thieno[3,2-d]pyrimidinone vs. Pyrimidine/Triazole: The thieno[3,2-d]pyrimidinone core in the target compound and ’s analog provides a fused bicyclic system, which may enhance π-π stacking interactions in biological targets compared to simpler pyrimidines () or triazoles (). The sulfur atom in the thiophene ring could improve metabolic stability .
  • Its antineoplastic activity highlights the therapeutic relevance of such scaffolds .

Role of Substituents

  • R1 (Heterocycle Substituent): The 3-methoxyphenylmethyl group in the target compound introduces both electron-donating (methoxy) and lipophilic (phenyl) characteristics, which may balance solubility and membrane permeability.
  • R2 (Acetamide Substituent): 4-Fluorophenyl (target compound) vs. 4-Methylpyridin-2-yl (): The pyridine nitrogen may facilitate hydrogen bonding, improving affinity for polar active sites .

Biological Activity

N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorophenyl group which enhances lipophilicity.
  • A thieno[3,2-d]pyrimidine core known for various biological activities.
  • A methoxyphenyl moiety that may contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria.

CompoundActivityReference
4-chloro pyrimidine derivative97% inhibition against S. aureus
Thienopyrimidine derivativesHigh bactericidal activity against E. coli

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold is often associated with anticancer activity. For example, compounds similar to N-(4-fluorophenyl)-2-{...} have been identified as MDM2 inhibitors, showing promise in cancer treatment by reactivating p53 pathways.

The proposed mechanism involves the inhibition of key enzymes or receptors involved in cell proliferation and survival:

  • Inhibition of MDM2 : Prevents the degradation of p53, a crucial tumor suppressor.
  • Antimicrobial action : Disruption of bacterial cell wall synthesis or function.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thienopyrimidine derivatives demonstrated that certain modifications significantly enhanced their antibacterial efficacy. The presence of halogen substituents was found to improve activity against resistant strains of bacteria.

Study 2: Anticancer Activity

In vivo studies on similar compounds indicated substantial tumor regression in murine models when treated with thienopyrimidine derivatives, suggesting a potent anticancer effect linked to their ability to induce apoptosis in cancer cells.

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